4-({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-4-oxobutanoic acid
Overview
Description
4-({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C14H18F3N3O3 and its molecular weight is 333.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.13002593 g/mol and the complexity rating of the compound is 441. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various organic reactions, including:
Oxidation: Potentially with agents like potassium permanganate, producing carboxylic acids or other oxidized products.
Reduction: Typically using hydrogenation conditions with catalysts like palladium to reduce double bonds or nitro groups.
Substitution: Nucleophilic or electrophilic substitution reactions, modifying specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Organometallic reagents like Grignard reagents for nucleophilic addition.
Major Products: : These reactions produce various derivatives, such as different oxo-forms or alkylated versions, depending on the specific reaction and reagents used.
Scientific Research Applications
Chemistry: : Its unique structure allows it to be a building block for synthesizing more complex molecules.
Biology: : It can serve as a probe for studying biochemical pathways.
Industry: : Used in materials science for developing specialized polymers or as a precursor in the synthesis of advanced materials.
Mechanism of Action
Molecular Targets and Pathways: : If this compound has biological activity, its mechanism might involve binding to specific enzymes or receptors, altering their function. This could lead to inhibition or activation of metabolic pathways, influencing cellular processes.
Comparison with Similar Compounds
Compared to compounds like "5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl" derivatives, this compound's unique aminobutanoic acid component adds functionality, potentially increasing its versatility in applications.
Similar Compounds: : Other pyrazole derivatives with trifluoromethyl and cyclopropyl groups, but without the aminobutanoic acid moiety, which might limit their application range.
Properties
IUPAC Name |
4-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propylamino]-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O3/c15-14(16,17)11-8-10(9-2-3-9)20(19-11)7-1-6-18-12(21)4-5-13(22)23/h8-9H,1-7H2,(H,18,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSZMMXEICKDTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCCNC(=O)CCC(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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